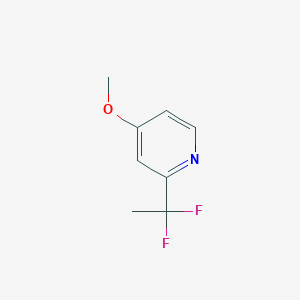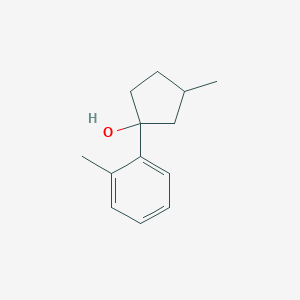
3-Methyl-1-(2-methylphenyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(2-methylphenyl)cyclopentan-1-ol: is an organic compound with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol . This compound is characterized by a cyclopentane ring substituted with a methyl group and a 2-methylphenyl group, along with a hydroxyl group attached to the cyclopentane ring. It is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(2-methylphenyl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylphenylmagnesium bromide with cyclopentanone, followed by reduction of the resulting intermediate . The reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-(2-methylphenyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 3-Methyl-1-(2-methylphenyl)cyclopentanone.
Reduction: Formation of 3-Methyl-1-(2-methylphenyl)cyclopentane.
Substitution: Formation of 3-Methyl-1-(2-methylphenyl)cyclopentyl halides or amines.
Scientific Research Applications
3-Methyl-1-(2-methylphenyl)cyclopentan-1-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-methylphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. The compound’s unique structure also enables it to participate in various chemical reactions, influencing its biological activity .
Comparison with Similar Compounds
1,2-Cyclopentanediol, 3-methyl-: Similar in structure but with an additional hydroxyl group.
2-Cyclopenten-1-one, 2-hydroxy-3-methyl-: Contains a cyclopentenone ring instead of a cyclopentane ring.
Uniqueness: 3-Methyl-1-(2-methylphenyl)cyclopentan-1-ol is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-methyl-1-(2-methylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-10-7-8-13(14,9-10)12-6-4-3-5-11(12)2/h3-6,10,14H,7-9H2,1-2H3 |
InChI Key |
RNVMKRMPOIRDQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C2=CC=CC=C2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13222649.png)
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B13222657.png)

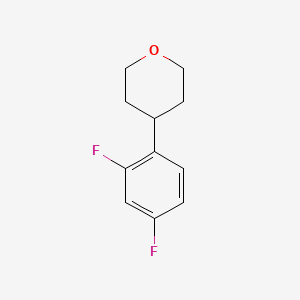
![4-[(2-Hydroxyethyl)amino]butan-2-one](/img/structure/B13222663.png)
![Benzyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13222669.png)
![2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13222670.png)
![(5R,6R)-6-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}bicyclo[8.1.0]undecan-5-ol](/img/structure/B13222674.png)
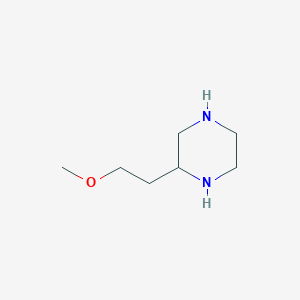
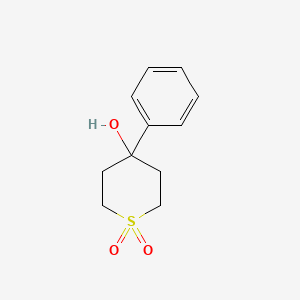
![2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13222690.png)

![4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13222706.png)
